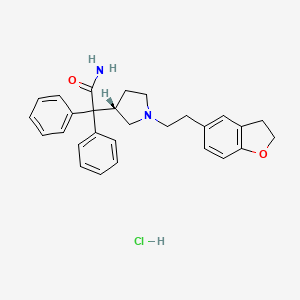
Darifenacin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Darifenacin hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C28H31ClN2O2 and its molecular weight is 463 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Treatment of Overactive Bladder
Darifenacin is primarily prescribed for managing OAB symptoms. Clinical studies have demonstrated significant improvements in urinary frequency and urgency among patients treated with darifenacin compared to placebo groups.
- Dosage Forms : Available as extended-release tablets in 7.5 mg and 15 mg doses.
- Administration : Typically administered once daily, with initial dosing at 7.5 mg, which may be increased to 15 mg based on patient response .
Efficacy Studies
A comprehensive study involving over 1,000 patients assessed the efficacy of darifenacin in varying severity levels of OAB symptoms. Key findings include:
- Statistically Significant Improvements : Patients receiving darifenacin experienced reductions in urgency episodes and urinary incontinence episodes compared to those receiving placebo.
- Response Over Time : Improvements were noted as early as two weeks into treatment and continued through the study duration .
| Study Parameter | Darifenacin 7.5 mg | Darifenacin 15 mg | Placebo |
|---|---|---|---|
| Median % Reduction in IEs/week (Week 12) | 81.8% | 82.3% | 58.4% |
| Median % Reduction in Significant Leaks | 84.6% | 83.3% | 60% |
Safety Profile
Darifenacin is generally well-tolerated; however, it may cause side effects such as dry mouth, constipation, and dizziness . The incidence of serious adverse effects is low, with no significant liver toxicity reported during clinical trials .
Common Side Effects
- Dry mouth
- Constipation
- Dizziness
- Nausea
Case Studies
Several case studies highlight the practical applications of darifenacin in clinical settings:
- Case Study on Efficacy : A patient with severe OAB symptoms demonstrated a significant reduction in urgency episodes from an average of 15 per day to 2 per day after two months on darifenacin 15 mg daily.
- Long-term Use Case : A longitudinal study followed patients over one year who remained on darifenacin therapy; results indicated sustained improvements in quality of life metrics related to urinary control.
Properties
Molecular Formula |
C28H31ClN2O2 |
|---|---|
Molecular Weight |
463 g/mol |
IUPAC Name |
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrochloride |
InChI |
InChI=1S/C28H30N2O2.ClH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m1./s1 |
InChI Key |
WSIWCVQJVQFZQW-VQIWEWKSSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Cl |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Cl |
Synonyms |
(S)-1-(2-(2,3-dihydro-5-benzofuranyl)ethyl)-alpha,alpha-diphenyl-3-pyrrolidineacetamide darifenacin darifenacin hydrobromide darifenacin hydrochloride darifenacine darifenicin Emselex Enablex UK-88525 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















